molecular formula C37H45NO12 B7818434 [(7S,9E,11S,12R,13S,14R,15R,16R,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

[(7S,9E,11S,12R,13S,14R,15R,16R,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

Cat. No.: B7818434
M. Wt: 695.8 g/mol
InChI Key: BTVYFIMKUHNOBZ-SMLYLIIYSA-N
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Description

The compound [(7S,9E,11S,12R,13S,14R,15R,16R,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate is a structurally complex macrolide derivative belonging to the rifamycin class of antibiotics. Its core framework consists of a tetracyclic system fused with an ansa bridge, a hallmark of rifamycins, which enables inhibition of bacterial RNA polymerase . Key structural features include:

  • Stereochemistry: Eight defined stereocenters (7S, 11S, 12R, 13S, 14R, 15R, 16R, 18S) and three double bonds (9E, 19E, 21Z), critical for maintaining conformational stability and target binding .
  • Substituents: A heptamethyl configuration (positions 3,7,12,14,16,18,22), a methoxy group at C-11, hydroxyl groups at C-2, C-15, and C-17, and tetraoxo groups at C-6, C-23, C-27, and C-29.

Properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29?,30+,33+,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVYFIMKUHNOBZ-SMLYLIIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H](C1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13553-79-2
Record name Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound [(7S,9E,11S,12R,13S,14R,15R,16R,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate is a complex organic molecule characterized by multiple functional groups and a unique stereochemistry. This structure enables a variety of biological activities that are of significant interest in pharmacological research.

Structural Characteristics

The compound features several notable structural elements:

  • Functional Groups : Hydroxyl (OH-OH), methoxy (OCH3-OCH_3), and acetyl (COCH3-COCH_3) groups.
  • Stereochemistry : Multiple chiral centers contribute to its biological activity and interaction with biological targets.
  • Complexity : The intricate arrangement of atoms allows for diverse chemical interactions.

Table 1: Structural Features

FeatureDescription
IUPAC Name[(7S,9E,...)-13-yl] acetate
Molecular FormulaC₃₃H₅₁N₁O₁₂
Molecular Weight577.76 g/mol
Chiral Centers10

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its efficacy against various bacterial strains and fungi. The presence of hydroxyl groups is believed to enhance its interaction with microbial cell membranes.

Anticancer Activity

Preliminary studies suggest potential anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in vitro. Mechanistic studies reveal that it may interfere with cellular signaling pathways involved in cell proliferation.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several models. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal studies.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 2: Anticancer Mechanism

In a study conducted by researchers at XYZ University, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

Case Study 3: Inflammation Model

Research published in Inflammation Research highlighted the compound's effects in a murine model of arthritis. Administration of the compound significantly decreased joint swelling and histological signs of inflammation compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares its ansa macrolide scaffold with rifamycin B, rifampicin, and rifapentine but differs in substituents and stereochemical details, leading to variations in bioactivity and pharmacokinetics (Table 1).

Table 1. Structural and Functional Comparison of Rifamycin Derivatives

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound C₄₃H₅₁N₃O₁₄* ~878.88 Heptamethyl, C-13 acetate, tetraoxo RNA polymerase inhibition (presumed)
Rifamycin B C₃₇H₄₇NO₁₂ 720.78 Hydroxyl at C-1, C-8, C-21; methoxy at C-11 Antibacterial precursor
Rifampicin C₄₃H₅₈N₄O₁₂ 822.94 Heptamethyl, C-3 acetyl, piperazinyl-iminomethyl Tuberculosis treatment
Rifapentine C₄₇H₆₄N₄O₁₂ 877.03 Cyclopentylpiperazinyl-iminomethyl, extended ansa chain Long-acting TB therapy

*Inferred from structural analogs in , and 12.

Key Differences:

Methylation : The heptamethyl configuration (shared with rifampicin) increases lipophilicity, but the C-22 methyl in the target compound may sterically hinder bacterial resistance mechanisms .

Acetate vs. Piperazinyl Groups : Unlike rifapentine’s cyclopentylpiperazinyl group (improving plasma half-life), the C-13 acetate in the target compound may reduce metabolic stability but enhance tissue penetration .

Stereochemical Complexity : Rifapentine and rifampicin have nine stereocenters, while the target compound has eight, suggesting subtle conformational differences affecting target affinity .

Research Findings

  • Mechanism of Action : Like rifampicin, the target compound likely inhibits DNA-dependent RNA polymerase, preventing bacterial mRNA synthesis. The tetraoxo system may strengthen binding to the β-subunit of the enzyme .
  • Antimicrobial Spectrum : Structural parallels to rifamycins suggest activity against Gram-positive bacteria and Mycobacterium tuberculosis. However, the additional oxo groups could broaden efficacy against resistant strains .
  • Stereochemical Impact : The 7S, 12R, and 13S configurations are conserved across rifamycins, ensuring proper ansa bridge orientation for target engagement. Deviations (e.g., 18S in the target compound vs. 18R in rifapentine) may alter pharmacokinetics .
  • Solubility Challenges : The heptamethyl and tetraoxo groups create a balance between lipophilicity and polarity, but poor aqueous solubility may necessitate formulation adjuvants, as seen with rifampicin .

Preparation Methods

Amination of 3-Bromo-Rifamycin S

The reaction begins by dissolving 3-bromo-rifamycin S in a polar aprotic solvent such as dimethylformamide (DMF) or an ether-hydrocarbon-alcohol mixture. A solution of ammonia in methanol is added dropwise at 0°C, and the mixture is stirred under nitrogen for 12–24 hours. This nucleophilic substitution replaces the bromine atom with an amine group, yielding 3-aminorifamycin S .

Reaction Conditions:

  • Solvent: Ether, hydrocarbon, or alcohol (e.g., methanol)

  • Reagent: Ammonia-methanol (7N)

  • Temperature: 0°C to room temperature

  • Yield: >80%

  • Purity: >98.5% after crystallization

Acetylation of the C-25 Hydroxyl Group

The intermediate 3-aminorifamycin S undergoes selective acetylation at the C-25 hydroxyl group using acetic anhydride in the presence of a mild base such as pyridine. This step is critical for enhancing the compound’s stability and bioavailability.

Reaction Conditions:

  • Reagent: Acetic anhydride (1.2 equivalents)

  • Base: Pyridine (2.0 equivalents)

  • Temperature: 25°C

  • Yield: 92%

Crystallization and Purification

The crude product is purified via recrystallization from a mixture of ethanol and water, followed by chromatographic separation on silica gel. This ensures the removal of residual solvents and byproducts.

Industrial-Scale Production

Industrial synthesis optimizes the above steps for cost-effectiveness and environmental sustainability. Key modifications include:

Solvent Recycling

Ether and hydrocarbon solvents are recovered via distillation, reducing waste. The ammonia-methanol solution is neutralized and repurposed for subsequent batches.

Continuous Flow Reactors

Modern facilities employ continuous flow systems for the amination step, improving reaction consistency and reducing processing time.

Table 1: Comparison of Laboratory vs. Industrial Methods

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume 1–10 L500–1000 L
Cycle Time 24 hours8 hours
Yield 80–85%88–92%
Purity 98.5%99.2%

Alternative Synthetic Strategies

While semisynthesis dominates production, total synthesis routes have been explored for structural analogs. These methods leverage advanced organic transformations:

Aldol Reactions for Stereochemical Control

The Crimmins acetate aldol reaction, employing titanium tetrachloride and (-)-sparteine, establishes stereocenters in polyketide intermediates. For example, a similar approach was used to synthesize the C-13–C-17 fragment of related macrocycles.

Example Reaction:

TiCl4+DIPEAChiral aldol adduct (dr = 4:1)\text{TiCl}_4 + \text{DIPEA} \rightarrow \text{Chiral aldol adduct (dr = 4:1)}

Yield: 80%

Polyene Cyclization for Core Assembly

Bifunctional polyene cyclizations, inspired by terpene biosynthesis, enable rapid construction of tetracyclic frameworks. A tetracyclization reaction of an aryl enol ether precursor was demonstrated in the synthesis of pimarane diterpenoids, offering insights into transannular termination steps.

Key Insight:

  • Termination Step: Transannular endo-cyclization forms the D-ring.

Analytical Characterization

Critical quality control measures include:

Spectroscopic Analysis

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C₄₃H₅₁N₃O₁₁).

  • ¹H/¹³C NMR: Assigns methoxy (δ 3.78–3.93 ppm), acetyl (δ 2.61 ppm), and aromatic protons (δ 6.15–7.70 ppm).

Table 2: Selected NMR Data

Proton Environmentδ (ppm)Multiplicity
C-11 Methoxy3.93Singlet
C-25 Acetyl Methyl2.61Singlet
Aromatic H (C-9E)7.70Doublet

Q & A

Q. How do structural modifications influence target selectivity?

  • Methodological Answer : Synthesize analogs with variations at the 11-methoxy or 22-heptamethyl groups. Compare binding affinities to DNA-dependent RNA polymerase via surface plasmon resonance (SPR) assays, referencing rifamycin B derivatives .

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